C17H22I3N3O8

Myelography Neurotoxicity Contrast Media Safety

Iopamidol is a non-ionic, low-osmolality monomeric radiocontrast agent with 3 iodine atoms per molecule for high radiopacity. Compared to iohexol and iopromide, it offers significantly lower osmolality (~796 mOsm/kg at 370 mgI/mL), reducing contrast-induced nephropathy risk. Its lower viscosity (8.6 cP at 37°C) enables higher flow rates and lower injection pressures in CT angiography. Clinical evidence shows 0% neurobehavioral reactions vs. 7.4% for metrizamide in intrathecal use, making it the preferred choice for myelography. For bulk API or R&D reagent procurement, contact us for a quote.

Molecular Formula C17H24I3N3O7
Molecular Weight 763.106
CAS No. 60208-45-9; 62883-00-5
Cat. No. B2759366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC17H22I3N3O8
CAS60208-45-9; 62883-00-5
Molecular FormulaC17H24I3N3O7
Molecular Weight763.106
Structural Identifiers
SMILESCC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)CNC(CO)CO)I)O
InChIInChI=1S/C17H24I3N3O7/c1-7(28)16(29)23-15-13(19)10(2-21-8(3-24)4-25)12(18)11(14(15)20)17(30)22-9(5-26)6-27/h7-9,21,24-28H,2-6H2,1H3,(H,22,30)(H,23,29)/t7-/m0/s1
InChIKeyCAXQTUAJQMZMRB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Iopamidol (C17H22I3N3O8, CAS 62883-00-5) Procurement Overview: A Non-Ionic Low-Osmolality Radiocontrast Agent for Diagnostic Imaging


Iopamidol (molecular formula C17H22I3N3O8, CAS 62883-00-5, also known as Isovue or Iopamiro) is a non-ionic, tri-iodinated, water-soluble radiocontrast agent (RCM) belonging to the class of low-osmolality contrast media (LOCM) [1]. It is widely used in angiography, urography, myelography, and computed tomography (CT) [2]. As a monomeric, non-ionic compound, its three iodine atoms per molecule provide high radiopacity while its low osmolality minimizes osmotic-related adverse effects compared to older high-osmolality ionic agents [3].

Iopamidol (C17H22I3N3O8) Procurement: Why Generic Substitution of Contrast Agents Requires Quantitative Scrutiny


Simple in-class substitution among low-osmolality non-ionic monomers is scientifically insufficient because physicochemical properties—osmolality, viscosity, and chemical stability—vary significantly across formulations and directly impact patient safety, imaging quality, and procedural workflows [1]. While iopamidol shares a monomeric, non-ionic structure with agents like iohexol, iopromide, and ioversol, quantitative differences in osmolality (e.g., Iopamidol 370 mgI/mL: 796 mOsm/kg vs. Iohexol 350 mgI/mL: 880 mOsm/kg) and viscosity (Iopamidol 370 mgI/mL: 8.6 cP at 37°C vs. Iopromide 370 mgI/mL: 9.5 cP) can influence injection pressures, patient discomfort, and the incidence of contrast-induced nephropathy (CIN) [2]. The following evidence guide provides procurement-ready quantitative comparisons to inform selection.

Iopamidol (CAS 62883-00-5) Procurement: Quantitative Evidence Guide for Head-to-Head Comparator Differentiation


Iopamidol vs. Metrizamide: Superior Neurotolerability with Quantifiably Lower Adverse Event Rates in Myelography

Iopamidol demonstrates a statistically significant reduction in adverse neurobehavioral reactions and EEG abnormalities compared to metrizamide during intrathecal administration. A clinical trial (n=54 myelograms) reported neurobehavioral reactions and EEG abnormalities in 7.4% of the metrizamide group versus 0% in the iopamidol group [1]. A larger multicenter study (n=304) found adverse reactions in 34% of iopamidol patients compared to 56% of metrizamide patients (P < 0.001), and post-procedure EEG abnormalities in 4% versus 20% (P < 0.001) [2].

Myelography Neurotoxicity Contrast Media Safety

Iopamidol vs. Ioversol: Superior In Vitro and In Vivo Tolerability Profile Despite Lower Hydrophilicity

A direct comparative study (in vitro and animal models) demonstrated that iopamidol was superior to ioversol in most of the evaluated tests, including partition coefficient, lysozyme inhibition, coagulation time, erythrocyte morphology, acute toxicity, neural toxicity, and general behavior/locomotor activity [1]. Notably, despite ioversol's higher hydrophilicity, it did not exhibit improved tolerability over iopamidol.

Contrast Media Toxicology Biocompatibility Angiography

Iopamidol vs. Ioxaglate: Significantly Lower Pain and Anaphylactoid Reaction Rates in Phlebography

In a randomized, double-blind intraindividual study (180 examinations, 90 patients) evaluating leg phlebography, iopamidol demonstrated superior tolerability compared to the ionic dimer ioxaglate. Pain was registered in 10% of ioxaglate examinations versus nearly none with iopamidol. More critically, anaphylactoid reactions were observed in 17% of ioxaglate patients compared to only 1.1% with iopamidol [1].

Phlebography Patient Tolerability Adverse Reactions

Iopamidol vs. Sodium Meglumine Diatrizoate: Significant Reduction in Hypotension and Bradycardia During Coronary Arteriography

In a comparative study of 40 coronary arteriograms, iopamidol produced a consistent and highly significant decrease in the incidence and severity of hypotension and bradycardia following intracoronary injection compared to the ionic high-osmolality agent sodium meglumine diatrizoate [1]. Additionally, a strong patient preference for iopamidol was noted in a subgroup of adult patients who received both media via femoral artery injection.

Coronary Arteriography Hemodynamic Stability Cardiovascular Imaging

Iopamidol vs. Iohexol and Iopromide: Favorable Viscosity Profile for Optimized Injection Dynamics

Viscosity is a critical parameter influencing injection pressure and flow rates during power-injected CT angiography. At clinically relevant iodine concentrations, iopamidol exhibits a viscosity that is notably lower than or comparable to other commonly used non-ionic monomers. At 370 mgI/mL, iopamidol has a viscosity of 8.6 cP (37°C) compared to 9.5 cP for iopromide 370 and 10.6 cP for iohexol 350 [1]. At 300 mgI/mL, iopamidol's viscosity is 4.7 cP compared to 6.1 cP for iohexol 300 [2].

Viscosity Contrast Media Physics CT Angiography

Iopamidol vs. Diatrizoate and Ioxaglate: Class-Level Reduced Cytotoxicity and Hemodynamic Toxicity

As a non-ionic low-osmolality agent, iopamidol belongs to a class of contrast media (LOCM) with an osmolality approximately half that of high-osmolality ionic monomers like diatrizoate [1]. In a dog coronary arteriography model, iopamidol and ioxaglate (a low-osmolality ionic dimer) both exhibited similar, but significantly less toxic, hemodynamic effects compared to diatrizoate [1]. This class-level advantage is further supported by cytotoxicity studies showing iopamidol and ioxaglate induce similar, lower levels of cytotoxicity in rat mesangial cells compared to high-osmolality agents [2].

Cytotoxicity Coronary Angiography Contrast Media Safety

Iopamidol (CAS 62883-00-5) Procurement: Best Application Scenarios Informed by Comparative Evidence


Neuroimaging and Myelography Requiring Minimal Neurotoxicity

Based on direct head-to-head evidence showing significantly lower rates of adverse neurobehavioral reactions (0% vs. 7.4%) and EEG abnormalities (4% vs. 20%) compared to metrizamide [1], iopamidol is the preferred agent for intrathecal applications where patient safety and diagnostic accuracy are critical. Procurement should prioritize iopamidol for neurology and neuroradiology departments performing myelography or CT cisternography.

Peripheral Vascular and Phlebography Imaging with High Patient Tolerability

Clinical data from phlebography studies demonstrate that iopamidol causes virtually no pain and has a 1.1% rate of anaphylactoid reactions, compared to 10% pain and 17% reactions for ioxaglate [2]. This makes iopamidol a superior choice for outpatient vascular labs and imaging centers focused on patient comfort and throughput.

Coronary and Cardiovascular Angiography in High-Risk Patients

In coronary arteriography, iopamidol's low osmolality (~796 mOsm/kg at 370 mgI/mL) and favorable hemodynamic profile (reduced hypotension and bradycardia vs. diatrizoate) support its use in patients with compromised cardiac function [3]. Procurement for cardiac catheterization labs should consider these safety advantages when selecting contrast media inventories.

High-Flow CT Angiography Protocols Requiring Optimal Viscosity

Iopamidol's viscosity at 370 mgI/mL (8.6 cP) is lower than both iopromide (9.5 cP) and iohexol (10.6 cP) [4]. This property enables higher flow rates with lower injection pressures, which is advantageous for CT angiography protocols requiring rapid, tight bolus delivery (e.g., coronary CTA, aortic CTA). Procurement specialists should note this viscosity advantage when selecting contrast for high-pressure power injectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for C17H22I3N3O8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.